2,6-Diphenylpyrazine Regioisomer Outperforms 2,5-Isomer by 3-Fold in Antitrypanosomal Potency
Dicationic 2,6-diphenylpyrazine (compound 10) demonstrated an IC₅₀ of 6 nM against Trypanosoma brucei rhodesiense, whereas the isomeric 2,5-diphenylpyrazine diamidine (compound 6) under identical assay conditions exhibited an IC₅₀ of 19 nM, representing a 3.2-fold reduction in potency [1]. Both compounds were evaluated as their diamidine hydrochloride salts against the STIB900 strain.
| Evidence Dimension | In vitro antiprotozoal activity (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 6 nM |
| Comparator Or Baseline | 2,5-Diphenylpyrazine diamidine (compound 6): IC₅₀ = 19 nM |
| Quantified Difference | 3.2-fold greater potency (lower IC₅₀) for 2,6-isomer |
| Conditions | T. b. rhodesiense STIB900 strain, in vitro culture assay, diamidine hydrochloride salts |
Why This Matters
The 3-fold potency advantage of the 2,6-regioisomer directly impacts SAR-driven lead optimization and justifies procurement of the specific isomer for antiprotozoal research programs.
- [1] Ismail MA, Brun R, Easterbrook JD, Tanious FA, Wilson WD, Boykin DW. Synthesis and antiprotozoal activity of dicationic 2,6-diphenylpyrazines and aza-analogues. Bioorganic & Medicinal Chemistry. 2013;21(21):6732-6741. doi:10.1016/j.bmc.2013.08.006 View Source
